N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a fluoro group at the 6th position of the benzothiazole ring and three methoxy groups on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antifungal and antimicrobial agent. Its structural features make it a candidate for further development as a therapeutic agent.
Material Science: Benzothiazole derivatives are known for their electronic properties, making them useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the methoxy groups contribute to its overall stability and solubility. The compound may inhibit the activity of key enzymes involved in microbial growth or disrupt cellular processes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-fluoro-1,3-benzothiazol-2-yl)formamide
- N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- N-[4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]-L-alaninamide
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide stands out due to the presence of three methoxy groups on the benzamide moiety, which can influence its chemical reactivity and biological activity. The combination of the fluoro group and methoxy groups provides a unique profile that can be exploited for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H15FN2O4S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H15FN2O4S/c1-22-12-6-9(7-13(23-2)15(12)24-3)16(21)20-17-19-11-5-4-10(18)8-14(11)25-17/h4-8H,1-3H3,(H,19,20,21) |
InChI Key |
DSUXXDKXPJQOBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
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